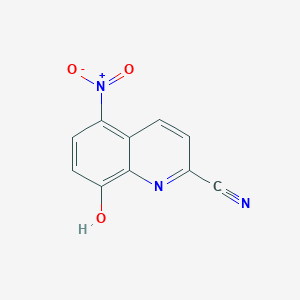
8-Hydroxy-5-nitroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-nitroquinoline-2-carbonitrile is a compound known for its antimicrobial, anti-inflammatory, and anticancer properties . It has been approved for use in the treatment of various diseases, including urinary tract infections . The compound is also photosensitive, which means it undergoes photochemical reactions when exposed to light .
Preparation Methods
The preparation of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves a two-stage synthetic route. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality of the final product .
Chemical Reactions Analysis
8-Hydroxy-5-nitroquinoline-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid for oxidation and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 8-hydroxyquinoline leads to the formation of this compound .
Scientific Research Applications
8-Hydroxy-5-nitroquinoline-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is known for its antimicrobial and anticancer properties . The compound has been used in the treatment of urinary tract infections and has shown potential in the treatment of neurodegenerative diseases . Additionally, it has applications in the industry as a chelating agent .
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves the inhibition of type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity is attributed to the metal ion complexation vital for bacterial growth . The compound’s anticancer properties are due to redox reactions that alter intracellular signaling, inhibiting tumor cell growth .
Comparison with Similar Compounds
8-Hydroxy-5-nitroquinoline-2-carbonitrile is similar to other hydroxyquinoline derivatives, such as 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline . it is unique due to its specific nitro and cyano functional groups, which contribute to its distinct chemical and biological properties . The presence of these functional groups enhances its antimicrobial and anticancer activities compared to other similar compounds .
Properties
Molecular Formula |
C10H5N3O3 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
8-hydroxy-5-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-2-7-8(13(15)16)3-4-9(14)10(7)12-6/h1-4,14H |
InChI Key |
UZVHUZLQSPUQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
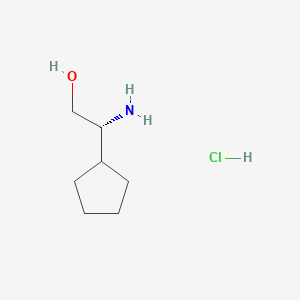
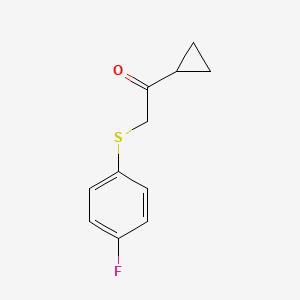
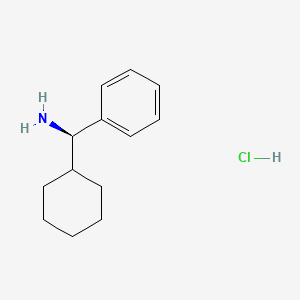
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
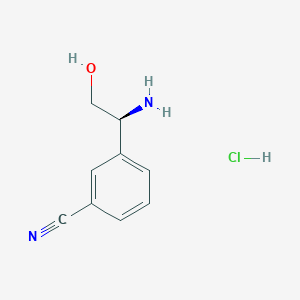
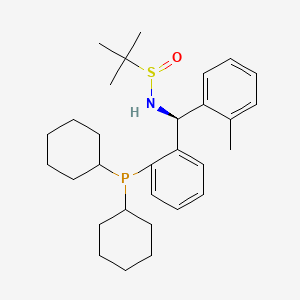

![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
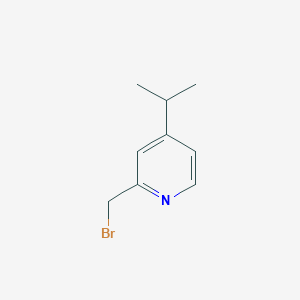
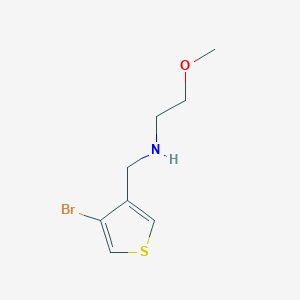
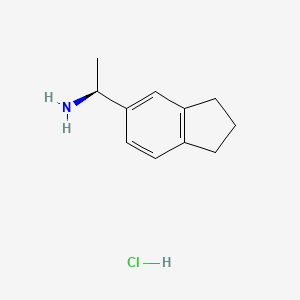
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)
